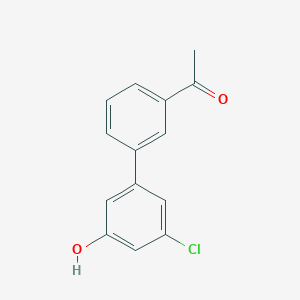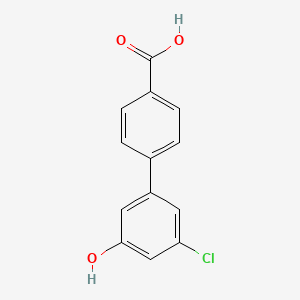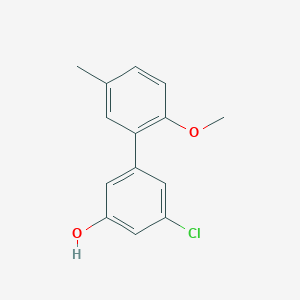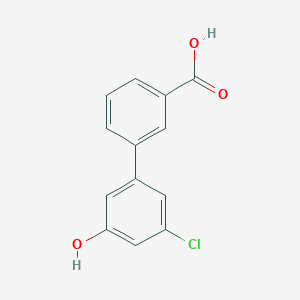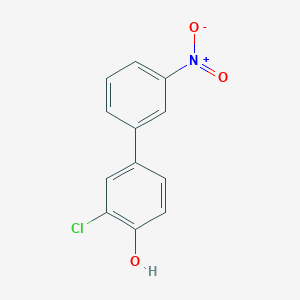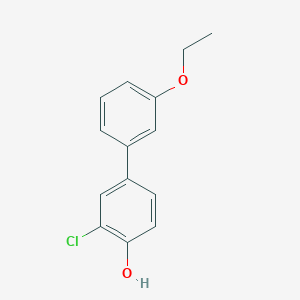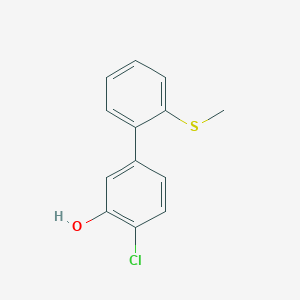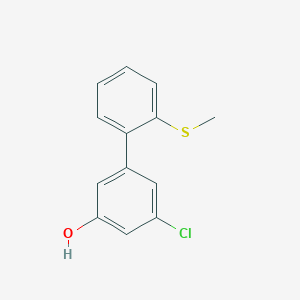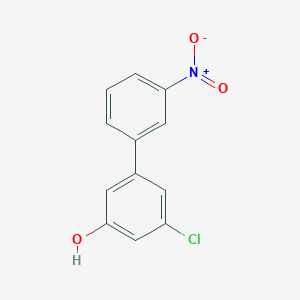
3-Chloro-5-(3-nitrophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-nitrophenyl)phenol, 95% (3-CNP) is an organic compound that has been studied extensively in recent years due to its potential industrial and scientific applications. 3-CNP has a wide range of uses, from synthesis of pharmaceuticals to the development of new materials.
Scientific Research Applications
3-Chloro-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It has been used to synthesize various compounds, such as dyes, pharmaceuticals, and nanomaterials. It has also been used in the development of new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been used in the synthesis of catalysts and enzymes, as well as in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-nitrophenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is believed to interact with certain receptors in the body, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-nitrophenyl)phenol, 95% are not yet fully understood. However, it is believed that 3-Chloro-5-(3-nitrophenyl)phenol, 95% may have a variety of effects on the body, including the inhibition of certain enzymes, the regulation of certain hormones, and the modulation of certain cellular processes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% has been studied in animal models, and it has been found to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(3-nitrophenyl)phenol, 95% has several advantages and limitations for lab experiments. One advantage is that 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively easy to synthesize and purify, making it an ideal compound for laboratory experiments. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 3-Chloro-5-(3-nitrophenyl)phenol, 95% is also toxic and can cause skin irritation and other adverse effects when handled improperly.
Future Directions
There are a number of potential future directions for 3-Chloro-5-(3-nitrophenyl)phenol, 95% research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new materials, such as nanomaterials and carbon nanotubes. Additionally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to develop new drugs and treatments, as well as to synthesize catalysts and enzymes. Finally, 3-Chloro-5-(3-nitrophenyl)phenol, 95% could be used to study the effects of environmental toxins and pollutants on the human body.
Synthesis Methods
3-Chloro-5-(3-nitrophenyl)phenol, 95% is synthesized by a process known as nitration. In this process, a nitrating agent is added to a phenol molecule, which results in the formation of a nitro group. The nitro group is then reduced to a nitroso group, which is then reacted with a chlorinating agent, such as thionyl chloride. The resulting 3-Chloro-5-(3-nitrophenyl)phenol, 95% is then purified to a purity of 95%.
properties
IUPAC Name |
3-chloro-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(5-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRJKRCYQKAUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685976 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-nitrophenyl)phenol | |
CAS RN |
1262000-79-2 |
Source


|
| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

